N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide
CAS No.:
Cat. No.: VC14788314
Molecular Formula: C17H19N3O4S
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N3O4S |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H19N3O4S/c1-23-12-3-4-14(15(8-12)24-2)18-16(21)9-20-17(22)7-11-10-25-6-5-13(11)19-20/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,18,21) |
| Standard InChI Key | KEJWXUYOLUOZDM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C3CSCCC3=N2)OC |
Introduction
Chemical Structure and Physicochemical Properties
N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide (molecular formula: , molecular weight: 361.4 g/mol) features a hybrid scaffold combining a thiopyrano[4,3-c]pyridazine ring system and an N-(2,4-dimethoxyphenyl)acetamide side chain. The thiopyrano moiety consists of a six-membered sulfur-containing ring fused to a pyridazine ring, while the acetamide group introduces hydrogen-bonding capabilities through its carbonyl and amine functionalities.
Structural Features
-
Thiopyrano[4,3-c]pyridazine Core: The bicyclic system contains one sulfur atom in the thiopyran ring and two nitrogen atoms in the pyridazine ring, creating a planar, conjugated structure conducive to π-π interactions.
-
Substituent Effects: The 2,4-dimethoxyphenyl group enhances solubility via methoxy ether linkages, while the acetamide spacer bridges the aromatic and heterocyclic components.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C3CSCCC3=N2)OC |
| Topological Polar Surface Area | 106 Ų |
Synthesis and Analytical Characterization
The synthesis of N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide involves multi-step organic reactions, typically proceeding through cyclization and functionalization stages.
Synthetic Pathway
-
Thiopyrano Ring Formation: Initial steps involve constructing the thiopyrano[4,3-c]pyridazine core via cyclocondensation of thiol-containing precursors with pyridazine derivatives under acidic or basic conditions.
-
Acetamide Introduction: The core structure is subsequently functionalized with the N-(2,4-dimethoxyphenyl)acetamide group using coupling reagents such as EDCI or HOBt in anhydrous solvents.
Analytical Techniques
-
Thin-Layer Chromatography (TLC): Employed to monitor reaction progress and assess purity at intermediate stages.
-
Nuclear Magnetic Resonance (NMR): - and -NMR spectra confirm structural integrity, with characteristic signals for methoxy protons (~δ 3.8 ppm) and thiopyrano ring protons (δ 2.5–3.5 ppm).
-
Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak at m/z 361.4 [M+H].
Comparison with Related Heterocyclic Compounds
Pyridazine Derivatives
Pyridazine-based compounds like 2,3-diaryl-pyrazolo[1,5-b]pyridazines are established COX-2 inhibitors with IC values in the nanomolar range. The thiopyrano fusion in the subject compound may enhance selectivity due to increased steric bulk and sulfur’s electron-withdrawing effects.
Thiazole-Containing Analogues
Though structurally distinct, thiazole derivatives (e.g., biphenylthiazoles) share antimicrobial mechanisms, such as disrupting bacterial cell membrane integrity . The thiopyrano ring’s sulfur atom could similarly interact with microbial targets, though empirical validation is needed.
Future Research Directions
-
Mechanistic Studies: Elucidate interactions with biological targets (e.g., AChE, MAO-B) using molecular docking and enzyme inhibition assays.
-
Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) properties in vitro.
-
In Vivo Efficacy: Evaluate therapeutic potential in animal models of neurodegeneration or infection.
-
Structural Optimization: Modify the methoxy or acetamide groups to enhance potency and reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume